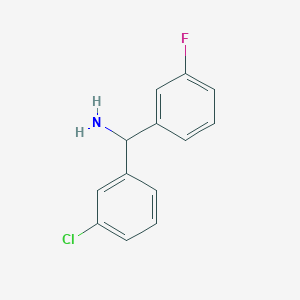

(3-Chlorophenyl)(3-fluorophenyl)methanamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons resonate between δ 6.6–7.4 ppm , with splitting patterns indicative of meta-substitution.

- The amine proton appears as a broad singlet near δ 1.6–2.1 ppm , though exchange broadening may obscure integration.

- Methine proton (C-NH₂) shows coupling with adjacent aromatic protons at δ 4.3–4.9 ppm .

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electron Ionization (EI) :

Crystallographic Studies and Conformational Analysis

While no single-crystal X-ray data is publicly available, computational models predict a non-planar conformation due to steric hindrance between the 3-Cl and 3-F substituents. Density Functional Theory (DFT) calculations suggest:

- Dihedral angles : ~30° between the two aromatic rings.

- Hydrogen bonding : Weak intermolecular N-H···F interactions stabilize the solid-state structure.

Comparative Structural Analysis with Substituted Benzylamine Derivatives

| Feature | (3-Cl)(3-F) Methanamine | 4-Chloro-N-(2-fluorobenzyl)aniline | 3-Fluorobenzylamine |

|---|

Properties

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGOIFJSMYTKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition of Organometallic Reagents to Imines or Carbonyl Precursors

A common approach involves the addition of aryl lithium or aryl magnesium reagents (organolithium or Grignard reagents) to imines or ketones, followed by reduction or amination steps:

Step 1: Formation of Aryl Organometallic Reagent

3-Chlorophenyl lithium or 3-fluorophenyl lithium can be generated in situ by lithium-halogen exchange from the corresponding aryl bromides or iodides under inert atmosphere.Step 2: Nucleophilic Addition to Imines or Ketones

The organometallic reagent is reacted with an imine or ketone intermediate. For example, benzophenone imine or benzophenone derivatives can be used as electrophilic partners. This step forms a benzylic alcohol or imine intermediate with the two aryl groups attached.Step 3: Reduction or Deoxygenation

The benzylic alcohol intermediate can be converted into the corresponding amine by reduction or deoxygenation methods. Hydroiodic acid in acetic acid at elevated temperature is an effective metal-free deoxygenation reagent for converting benzylic alcohols to methanamine derivatives with good yields (around 80-90%) and avoids toxic tin hydrides or multi-step processes.Step 4: Amination

The intermediate imine or alcohol can be converted into the methanamine by catalytic hydrogenation or reductive amination using appropriate reducing agents.

Buchwald-Hartwig Amination

Transition metal-catalyzed cross-coupling methods, such as Buchwald-Hartwig amination, can be employed to form the C-N bond directly from aryl halides and amines:

Using palladium precatalysts (e.g., Buchwald’s 3rd generation precatalyst), aryl bromides or chlorides bearing 3-chloro or 3-fluoro substituents can be coupled with benzylamine derivatives under mild conditions to form the desired methanamine.

Reaction conditions typically involve a strong base such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), dry THF as solvent, and catalyst loadings around 2.5-5 mol%. The reaction proceeds at room temperature or slightly elevated temperatures with purification by flash chromatography.

Photoredox-Mediated Coupling Approaches

Emerging photoredox catalysis methods enable the coupling of ketone components and silyl enol ethers to form fluorinated aromatic compounds, which can be adapted for the synthesis of fluorophenyl-substituted methanamines:

A blue LED-irradiated photoredox system with iridium catalysts can mediate the coupling of silyl enol ethers and ketones to form 3-fluorophenyl derivatives, which can then be transformed into methanamines by subsequent amination steps.

This method offers mild reaction conditions and good yields (up to 80%), with purification by flash chromatography and preparative HPLC.

Detailed Research Findings and Data Table

Analytical Characterization

The synthesized (3-Chlorophenyl)(3-fluorophenyl)methanamine is typically characterized by:

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR to confirm substitution pattern and amine formation.

- Mass Spectrometry : High-resolution MS to confirm molecular weight.

- IR Spectroscopy : To verify amine functional groups and aromatic substituents.

- Chromatography : Flash chromatography for purification, sometimes preparative HPLC for final products.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has been investigated for its potential in anticancer therapies. Its structural similarity to known anticancer agents suggests that it could serve as a lead compound in the development of new drugs targeting estrogen receptors, akin to tamoxifen analogs. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with estrogen signaling pathways .

1.2 Neuropharmacology

Research indicates that (3-chlorophenyl)(3-fluorophenyl)methanamine may have implications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its amine functional group allows it to interact with various receptors, potentially influencing mood and cognitive functions. Case studies have highlighted its role in the synthesis of novel antidepressants and anxiolytics .

3.1 Polymer Chemistry

In material science, this compound is explored as a building block for polymers with specific properties such as increased thermal stability and mechanical strength. Research has demonstrated its utility in creating high-performance materials suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives, providing enhanced adhesion and durability. Its incorporation into formulations has been shown to improve resistance to environmental degradation, making it valuable for outdoor applications .

Case Studies

4.1 Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

4.2 Case Study: Neuropharmacological Effects

Another research project investigated the neuropharmacological effects of this compound on animal models of depression. The findings revealed that compounds derived from this compound exhibited antidepressant-like effects, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-fluorophenyl)methanamine involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The presence of fluorine (electronegativity = 4.0) and chlorine (3.0) enhances the compound’s polarity and lipid solubility compared to non-halogenated analogs. This dual substitution may improve blood-brain barrier penetration in drug design .

- Thermal Stability: Mono-substituted derivatives like (3-chlorophenyl)methanamine hydrochloride exhibit high thermal stability (mp > 200°C) , whereas fluoro-substituted analogs have lower melting points (e.g., 82°C for 3-fluorobenzylamine ).

Biological Activity

(3-Chlorophenyl)(3-fluorophenyl)methanamine, a compound characterized by the presence of both chlorine and fluorine substituents on aromatic rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methanamine core with chlorinated and fluorinated phenyl groups, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activity and cellular signaling pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect monoamine oxidase (MAO) activity, which is crucial in neurotransmitter metabolism.

- Receptor Interaction : It can bind to specific receptors, potentially altering their activity and leading to various physiological effects .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties:

- In vitro Studies : The compound has shown efficacy against various bacterial strains. For example, it displayed inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic processes .

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results:

- Cell Line Studies : In vitro tests on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. Specific studies reported IC50 values in the low micromolar range for various cancer types .

- Molecular Targets : The compound's action may involve the modulation of pathways related to cell cycle regulation and apoptosis .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound against a panel of bacterial strains, revealing a broad spectrum of activity. The results indicated that modifications in the phenyl groups could enhance antimicrobial potency.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 24 Escherichia coli 21 Pseudomonas aeruginosa 20 Streptococcus pneumoniae 18 -

Anticancer Activity :

- Another study focused on the cytotoxic effects on breast cancer cell lines, demonstrating that treatment with the compound resulted in significant reductions in cell viability.

Concentration (µM) Cell Viability (%) 1 85 5 60 10 30

Q & A

What are the optimal synthetic routes for preparing (3-Chlorophenyl)(3-fluorophenyl)methanamine with high yield and purity?

Basic Research Focus

A transition metal-free catalytic reduction method using potassium complexes (e.g., HBPin) has been demonstrated for synthesizing halogenated methanamine derivatives. For example, (3-chlorophenyl)methanamine hydrochloride was synthesized with 98% yield via reduction of 3-chlorobenzamide in dry toluene . Advanced approaches may involve coupling reagents like HATU for introducing fluorophenyl groups, as seen in the synthesis of HIV-1 reverse transcriptase inhibitors containing (3-fluorophenyl)methanamine . Key factors include solvent choice (dry toluene for moisture-sensitive reactions), stoichiometric control of catalysts (2 mol%), and purification via recrystallization or column chromatography.

How can researchers characterize the structural and electronic properties of this compound?

Advanced Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For (3-chlorophenyl)methanamine hydrochloride, NMR (DMSO-) revealed aromatic protons at δ 7.42–7.65 ppm and amine protons at δ 8.68 ppm, while NMR confirmed aromatic carbons (127.9–136.6 ppm) and the methylene group (41.5 ppm) . Computational tools, such as PubChem-derived InChI keys and molecular descriptors, can predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) for halogenated analogs . Advanced studies may combine X-ray crystallography with DFT calculations to analyze steric effects from chlorine and fluorine substituents.

What safety protocols are recommended when handling halogenated methanamine derivatives?

Basic Research Focus

Safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of volatile amines.

- Storage: Store in sealed containers under refrigeration (2–8°C) in dry, ventilated areas .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

How does the position of halogen substituents influence the reactivity and biological activity of such compounds?

Advanced Research Focus

The meta positioning of chlorine and fluorine on phenyl rings can enhance steric hindrance and electronic effects. For example, fluorophenyl groups in coumarin derivatives improved binding to HIV-1 reverse transcriptase due to increased electronegativity and hydrophobic interactions . Chlorine’s electron-withdrawing nature may stabilize intermediates in catalytic reductions . Structure-activity relationship (SAR) studies should compare ortho, meta, and para halogen placements via kinetic assays or molecular docking simulations.

What are the challenges in scaling up the synthesis under transition metal-free conditions?

Advanced Research Focus

Transition metal-free methods avoid contamination but require precise control of reaction parameters:

- Catalyst Loading: Sub-stoichiometric amounts (e.g., 2 mol%) of potassium-based catalysts are critical for cost-effective scaling .

- Solvent Volume: Minimize solvent use (e.g., 1.0 mL toluene per 0.5 mmol substrate) to reduce waste .

- Purification: Scalable techniques like centrifugal partition chromatography may replace column chromatography for high-purity isolation.

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Advanced Research Focus

Computational tools enable:

- Property Prediction: LogP (lipophilicity), pKa, and solubility via software like ACD/Labs or PubChem data .

- Docking Studies: Virtual screening of halogenated methanamines against target proteins (e.g., opioid receptors) to prioritize synthesis .

- Reaction Mechanism Insights: DFT calculations can model transition states in catalytic reductions or amide couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.